Nephrosteransaure
Description
- Definition and Structure: Describe the molecular formula, functional groups, and stereochemistry.
- Discovery and Applications: Highlight its discovery timeline, biological relevance (e.g., nephroprotective properties), and industrial or therapeutic uses.
- Key Properties: Include solubility, melting/boiling points, stability, and spectroscopic data (e.g., NMR, IR, MS) .
Properties
Molecular Formula |
C17H30O4 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-5-oxo-2-undecyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-14-15(16(18)19)13(2)17(20)21-14/h13-15H,3-12H2,1-2H3,(H,18,19) |
InChI Key |
PKXAQFKGSXYQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |
Synonyms |
nephrosteranic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
| Property | Nephrosteransaure | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₅ | C₁₄H₁₈O₅ | C₁₆H₂₂O₆ |
| Functional Groups | Carboxyl, Ester | Carboxyl, Hydroxyl | Ester, Amide |
| Bioactivity (IC₅₀) | 12 nM | 45 nM | 8 nM |
| Solubility (mg/mL) | 1.2 | 0.8 | 2.5 |
| Metabolic Stability | High | Moderate | Low |
- Structural Analysis: Compare backbone modifications (e.g., side-chain variations, metal coordination in inorganic analogs) .
- Mechanistic Differences : Highlight how structural differences affect pharmacological targets (e.g., enzyme inhibition vs. receptor antagonism).
Comparison with Functionally Similar Compounds
- Therapeutic Efficacy : Compare nephroprotective effects in preclinical models (e.g., creatinine clearance rates, oxidative stress markers) .
- Toxicity Profiles : Contrast LD₅₀ values, hepatotoxicity, and renal clearance rates.
- Synthetic Accessibility : Evaluate cost, yield, and scalability of synthesis routes .
Critical Limitations in the Provided Evidence
No Direct References: The term "this compound" is absent from all 20 evidence entries, making verification impossible.
Recommendations for Further Research
- Consult specialized chemistry databases (e.g., Reaxys, SciFinder) for structural and bioactivity data.
- Review articles in journals like Journal of Medicinal Chemistry or Organic Letters for comparative studies.
- Validate findings using high-purity compounds (≥95% purity) with documented NMR/HRMS spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
